molecular formula C9H7BrFNO B1443989 3-(4-Bromo-3-fluorophenoxy)propanenitrile CAS No. 1443349-80-1

3-(4-Bromo-3-fluorophenoxy)propanenitrile

Cat. No.: B1443989
CAS No.: 1443349-80-1
M. Wt: 244.06 g/mol
InChI Key: RWXJCLALVDTCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-fluorophenoxy)propanenitrile is a useful research compound. Its molecular formula is C9H7BrFNO and its molecular weight is 244.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Radiolabeled Compounds

The compound 3-(4-Bromo-3-fluorophenoxy)propanenitrile may be used in the synthesis of radiolabeled compounds for medical imaging, such as PET (Positron Emission Tomography). An example includes the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), where a similar bromo-fluorophenoxy moiety is involved in the nucleophilic substitution reactions with fluorine-18, a radioisotope used in PET imaging (Klok, Klein, Herscheid, & Windhorst, 2006).

Material Science and Electrolyte Development

Safe Electrolytes for Lithium-Ion Batteries

Compounds with a nitrile functional group similar to this compound are explored for their application in developing safe electrolytes for lithium-ion batteries. These electrolytes, which include nitrile-functionalized glymes, show improved safety and performance characteristics, highlighting the potential of such compounds in energy storage technologies (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).

Advanced Polymer and Material Synthesis

Biocompatible Terpolymers

Compounds with a structure similar to this compound are used in the synthesis of biocompatible terpolymers. These polymers find applications in diverse fields such as sensors, medical imaging, and security inks, demonstrating the versatility of fluorinated and brominated phenoxy compounds in polymer science (Mahapatra, Dutta, Roy, Deb, Das, Banerjee, Dey, Chattopadhyay, Maiti, & Singha, 2020).

Chemical Synthesis and Catalysis

Highly Selective Synthesis

The bromo and fluoro substituents on the phenyl ring, similar to those in this compound, contribute to the high regio- and stereoselectivity in synthetic reactions, such as bromoboration of propyne. This selectivity is crucial in synthesizing complex organic molecules with defined configurations, which is important in pharmaceutical synthesis and material science (Wang, Tobrman, Xu, & Negishi, 2009).

Properties

IUPAC Name

3-(4-bromo-3-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXJCLALVDTCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-3-fluorophenoxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-3-fluorophenoxy)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-3-fluorophenoxy)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-3-fluorophenoxy)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-3-fluorophenoxy)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-3-fluorophenoxy)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.